![molecular formula C20H24O2 B2712515 4-{[4-(Tert-butyl)benzyl]oxy}chromane CAS No. 866155-71-7](/img/structure/B2712515.png)
4-{[4-(Tert-butyl)benzyl]oxy}chromane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(Tert-butyl)benzyl]oxy}chromane is an organic compound that belongs to the class of chromanes Chromanes are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
The synthesis of 4-{[4-(Tert-butyl)benzyl]oxy}chromane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(tert-butyl)benzyl alcohol and chromane.
Etherification Reaction: The 4-(tert-butyl)benzyl alcohol is reacted with chromane in the presence of a suitable base (such as sodium hydride) and a solvent (like dimethylformamide) to form the ether linkage.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
4-{[4-(Tert-butyl)benzyl]oxy}chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether linkage, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-{[4-(Tert-butyl)benzyl]oxy}chromane has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its chromane core, which is known for its antioxidant and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-{[4-(Tert-butyl)benzyl]oxy}chromane involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane core can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The tert-butyl group may enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.
類似化合物との比較
Similar compounds to 4-{[4-(Tert-butyl)benzyl]oxy}chromane include:
4-{[4-(tert-butyl)benzyl]oxy}coumarin: This compound has a coumarin core instead of a chromane core, which may result in different biological activities.
4-{[4-(tert-butyl)benzyl]oxy}flavone: The flavone core provides additional conjugation and potential for different interactions with biological targets.
4-{[4-(tert-butyl)benzyl]oxy}quinoline: The quinoline core introduces nitrogen into the ring system, which can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the chromane core with the tert-butylbenzyl ether linkage, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-20(2,3)16-10-8-15(9-11-16)14-22-19-12-13-21-18-7-5-4-6-17(18)19/h4-11,19H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCUSDCFTPWHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
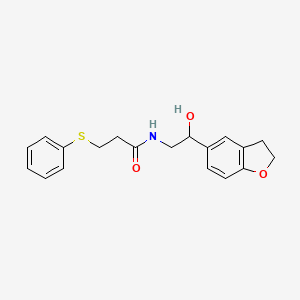
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2712434.png)
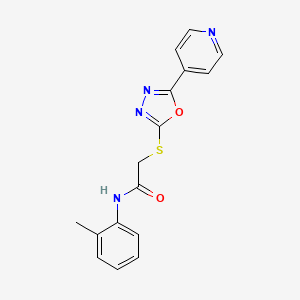

![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)

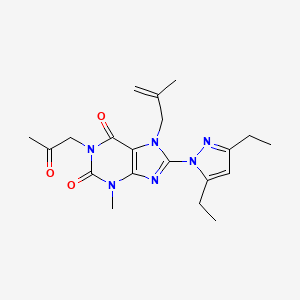
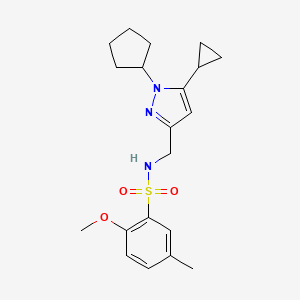

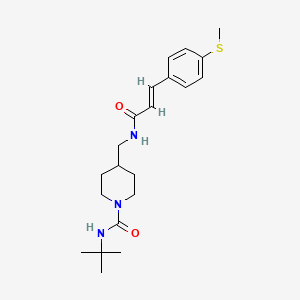
![2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide](/img/structure/B2712449.png)
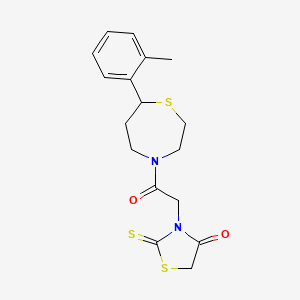
![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)
